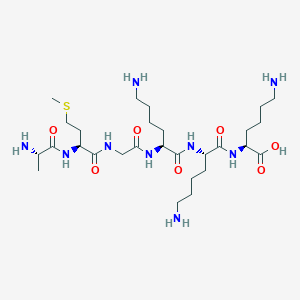
L-Alanyl-L-methionylglycyl-L-lysyl-L-lysyl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-L-methionylglycyl-L-lysyl-L-lysyl-L-lysine is a peptide compound composed of six amino acids: L-alanine, L-methionine, glycine, and three L-lysine residues. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biotechnology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-methionylglycyl-L-lysyl-L-lysyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-L-methionylglycyl-L-lysyl-L-lysyl-L-lysine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups in lysine residues can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acyl chlorides or alkyl halides for acylation and alkylation, respectively.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Acylated or alkylated lysine residues.
Wissenschaftliche Forschungsanwendungen
L-Alanyl-L-methionylglycyl-L-lysyl-L-lysyl-L-lysine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Wirkmechanismus
The mechanism of action of L-Alanyl-L-methionylglycyl-L-lysyl-L-lysyl-L-lysine depends on its specific biological activity. For instance, if it exhibits antimicrobial properties, it may disrupt bacterial cell membranes or interfere with essential bacterial enzymes. The molecular targets and pathways involved would vary based on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with applications in medical and nutritional fields.
L-Alanyl-L-lysyl-L-leucyl-L-tyrosine: A peptide with different amino acid composition but similar peptide bond structure.
Uniqueness
L-Alanyl-L-methionylglycyl-L-lysyl-L-lysyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its multiple lysine residues may enhance its interaction with negatively charged molecules, such as nucleic acids or cell membranes.
Eigenschaften
CAS-Nummer |
247247-56-9 |
|---|---|
Molekularformel |
C28H55N9O7S |
Molekulargewicht |
661.9 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H55N9O7S/c1-18(32)24(39)35-21(12-16-45-2)25(40)33-17-23(38)34-19(9-3-6-13-29)26(41)36-20(10-4-7-14-30)27(42)37-22(28(43)44)11-5-8-15-31/h18-22H,3-17,29-32H2,1-2H3,(H,33,40)(H,34,38)(H,35,39)(H,36,41)(H,37,42)(H,43,44)/t18-,19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
QKWJUZMFFRRHPR-YFNVTMOMSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol](/img/structure/B14261093.png)

![[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14261098.png)
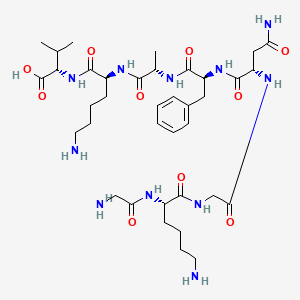
![Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]-](/img/structure/B14261100.png)
![[1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B14261112.png)
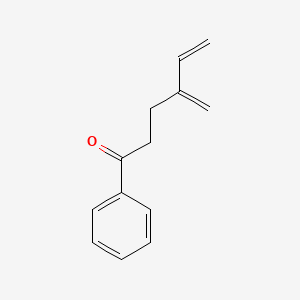

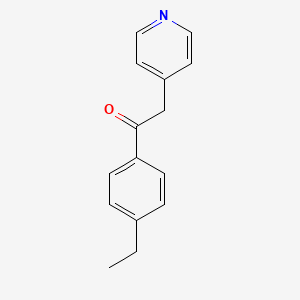

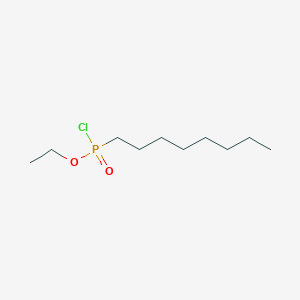
![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)
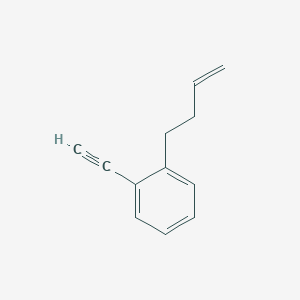
![4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine](/img/structure/B14261173.png)
